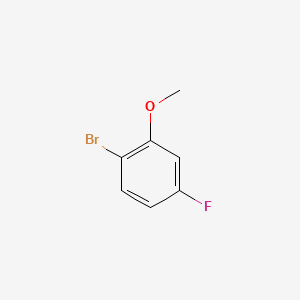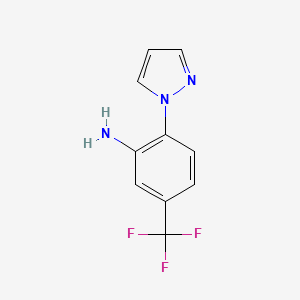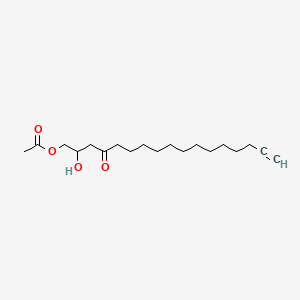
2-Bromo-5-fluoroanisole
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated anisoles like 2-Bromo-5-fluoroanisole can be inferred from the methodologies described in the papers. For instance, the continuous, homogeneous synthesis of 4-bromo-3-methylanisole in a microreaction system suggests that a similar approach could be applied to synthesize 2-Bromo-5-fluoroanisole with high selectivity and efficiency . The use of a modular microreaction system could potentially offer precise control over the reaction conditions, minimizing byproducts and improving the yield of the desired product.
Molecular Structure Analysis
While the molecular structure of 2-Bromo-5-fluoroanisole is not explicitly analyzed in the papers, the presence of bromo and fluoro substituents on an aromatic ring typically influences the electronic distribution and reactivity of the molecule. The electron-withdrawing effects of the fluorine atom and the relatively bulky bromine atom can affect the molecule's reactivity and interaction with other chemical species.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving bromo- and fluoro-substituted aromatic compounds. For example, the visible light-promoted fluoroalkylation of alkenes and alkynes using 2-bromophenol as a catalyst indicates that bromo-substituted phenols can participate in electron donor-acceptor (EDA) complex formation and subsequent reactions . This suggests that 2-Bromo-5-fluoroanisole could also engage in similar EDA complex-mediated reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-fluoroanisole can be partially deduced from the properties of related compounds discussed in the papers. The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrates the influence of halogen substituents on the reactivity of aromatic compounds, which is likely to be relevant to 2-Bromo-5-fluoroanisole as well . The selective reactivity observed in these compounds suggests that 2-Bromo-5-fluoroanisole may exhibit similar selectivity in its reactions, influenced by the positions of the bromo and fluoro substituents on the anisole ring.
Aplicaciones Científicas De Investigación
Electrochemical DNA Biosensors
2-Bromo-5-fluoroanisole has been explored in the development of electrochemical DNA biosensors. Zeybek et al. (2015) describe a sensor based on poly(bromocresol purple) for observing interactions between antineoplastic drugs and DNA. This technology is crucial for understanding drug-DNA interactions, offering insights into drug mechanisms and potential therapeutic applications (Zeybek et al., 2015).
Continuous Synthesis in Microreaction Systems
Xie et al. (2020) discuss the synthesis of 4-bromo-3-methylanisole, a derivative of 2-Bromo-5-fluoroanisole, in a continuous homogeneous bromination technology. This process is vital for producing thermal papers, and the use of a modular microreaction system enhances the efficiency and selectivity of the synthesis (Xie et al., 2020).
Metal-Mediated Regioselectivity
Katsoulos et al. (1991) explore the metalation of fluoroanisoles, including 2-fluoroanisole, a close relative of 2-Bromo-5-fluoroanisole. This research highlights the regioselectivity influenced by metal mediation, which is crucial for understanding and designing chemical reactions involving these compounds (Katsoulos et al., 1991).
Molecular Structure and Conformation
Novikov et al. (2003) conducted a study on 2-fluoroanisole's molecular structure and conformation using gas electron diffraction and quantum chemical methods. This research provides insights into the structural and conformational properties of fluoroanisoles, which are essential for understanding their chemical behavior and potential applications (Novikov et al., 2003).
Versatile Synthesis of Disubstituted Pyridines
Sutherland and Gallagher (2003) describe the synthesis of disubstituted 2-fluoropyridines, starting from compounds like 5-bromo-2-fluoropyridine. This synthesis method is relevant for creating a range of compounds with potential applications in various fields, including pharmaceuticals (Sutherland & Gallagher, 2003).
Electrochemical Fluorination
Shainyan and Danilevich (2006) explore the electrochemical fluorination of anisole derivatives, leading to products like 2- and 4-fluoroanisoles. This research is pivotal for the development of efficient and selective fluorination techniques, which are essential in organic synthesis and pharmaceutical research (Shainyan & Danilevich, 2006).
DNA Synthesis Studies
Carayon and Bord (1992) utilized a modified flow cytometric procedure to study DNA synthesis, which could involve the use of bromo-deoxyuridine. Research like this is fundamental in understanding cellular processes and could have implications in fields like cancer research and pharmacology (Carayon & Bord, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXKRGMSUHYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426943 | |
| Record name | 2-Bromo-5-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoroanisole | |
CAS RN |
450-88-4 | |
| Record name | 2-Bromo-5-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-fluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)







![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)



